molecular formula C19H22N2O3 B12852310 Methyl L-phenylalanyl-D-phenylalaninate

Methyl L-phenylalanyl-D-phenylalaninate

Cat. No.: B12852310
M. Wt: 326.4 g/mol
InChI Key: FBKRSZZALAQRNH-DLBZAZTESA-N
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Description

Methyl L-phenylalanyl-D-phenylalaninate is a synthetic dipeptide ester combining L-phenylalanine and D-phenylalanine residues linked via a peptide bond, with a methyl ester group at the C-terminus. This compound exhibits chirality due to the stereochemical contrast between the L- and D-configurations of the phenylalanine moieties, which may influence its biochemical interactions and stability .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

methyl (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17+/m0/s1

InChI Key

FBKRSZZALAQRNH-DLBZAZTESA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl L-phenylalanyl-D-phenylalaninate typically involves the esterification of phenylalanine derivatives. One common method is the reaction of L-phenylalanine methyl ester with D-phenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Purification steps such as crystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl L-phenylalanyl-D-phenylalaninate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), halides (Cl-, Br-)

Major Products Formed:

    Oxidation: Phenylalanine oxides

    Reduction: Phenylalanine amines or alcohols

    Substitution: Various substituted phenylalanine derivatives

Scientific Research Applications

Methyl L-phenylalanyl-D-phenylalaninate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

    Biology: Employed in studies of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Methyl L-phenylalanyl-D-phenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include enzymatic reactions where the compound is either incorporated into or modifies the structure of proteins and peptides.

Comparison with Similar Compounds

Methyl 3-Fluoro-D-phenylalaninate Hydrochloride

  • Structure : A fluorinated derivative of D-phenylalanine with a methyl ester and a chlorine counterion .
  • Molecular Formula: C₁₀H₁₃ClFNO₂ (MW: 233.67).
  • The D-configuration may confer resistance to enzymatic degradation compared to L-isoforms .
  • Applications: Used in studies exploring halogenated amino acid analogs for targeted drug delivery.

Methyl N-Acetylphenylalaninate

  • Structure : Features an N-acetylated L-phenylalanine residue with a methyl ester .
  • Molecular Formula: C₁₂H₁₅NO₃ (MW: 221.25).
  • Key Features: Acetylation of the amino group blocks zwitterionic interactions, increasing lipophilicity and membrane permeability. Demonstrates enhanced stability against aminopeptidases compared to non-acetylated analogs .

Ethyl Phenylalaninate Hydrochloride

  • Structure : Ethyl ester analog of phenylalanine with a hydrochloride counterion .
  • Molecular Formula: C₁₁H₁₆ClNO₂ (MW: 229.70).
  • Used in asymmetric synthesis as a chiral building block .

Diphenylamine Analogs

  • Structure : Aromatic amines with two phenyl groups (e.g., tofenamic acid) .
  • Key Features :
    • Lack peptide bonds and ester groups, reducing structural similarity to Methyl L-phenylalanyl-D-phenylalaninate.
    • Primarily studied for anti-inflammatory and anticancer properties, unlike peptide-based compounds .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight Functional Groups Stereochemistry Key Applications Reference
This compound C₁₉H₂₂N₂O₄ (inferred) 354.4 (estimated) Peptide bond, methyl ester L- and D-configuration Chiral catalysts, peptidomimetics
Methyl 3-fluoro-D-phenylalaninate HCl C₁₀H₁₃ClFNO₂ 233.67 Fluorine, methyl ester D-configuration Drug delivery systems
Methyl N-acetylphenylalaninate C₁₂H₁₅NO₃ 221.25 N-acetyl, methyl ester L-configuration Enzyme stability studies
Ethyl phenylalaninate HCl C₁₁H₁₆ClNO₂ 229.70 Ethyl ester L-configuration Asymmetric synthesis

Mechanistic and Functional Insights

  • Stereochemical Impact : The combination of L- and D-phenylalanine in this compound creates a diastereomeric structure that may resist proteolytic cleavage, a feature observed in D-configured analogs like Methyl 3-fluoro-D-phenylalaninate .
  • Ester Group Dynamics : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, influencing bioavailability. This contrasts with ethyl phenylalaninate, which offers prolonged stability .
  • Functional Modifications : Fluorination (as in ) and acetylation () are strategic modifications to tune solubility, stability, and target engagement.

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